(3S,5S)-Dihydroxy Simvastatin is a derivative of Simvastatin, a widely used statin medication primarily for lowering cholesterol levels and preventing cardiovascular diseases. The compound is characterized by its specific stereochemistry, denoted by the (3S,5S) configuration, which plays a crucial role in its biological activity. It is classified as an active pharmaceutical ingredient (API) and has the CAS number 159143-77-8. The molecular formula for (3S,5S)-Dihydroxy Simvastatin is , with a molecular weight of approximately 452.581 g/mol .
The synthesis of (3S,5S)-Dihydroxy Simvastatin can be approached through several methodologies:
The synthetic routes typically involve several key steps including hydrolysis, acylation, and cyclization processes. For example, one approach described in patents involves the hydrolysis of lovastatin followed by cyclization and esterification reactions to form the desired compound .
The molecular structure of (3S,5S)-Dihydroxy Simvastatin can be represented using various notations:
The compound features several stereocenters that contribute to its specific three-dimensional conformation, which is essential for its biological activity.
(3S,5S)-Dihydroxy Simvastatin participates in various chemical reactions typical for statins:
The reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature and pH) that optimize yields and selectivity .
(3S,5S)-Dihydroxy Simvastatin functions primarily by inhibiting HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. By blocking this enzyme, the compound effectively reduces cholesterol levels in the bloodstream.
Clinical studies have demonstrated that statins like simvastatin can lower low-density lipoprotein cholesterol levels significantly, thereby reducing the risk of cardiovascular events .
Relevant analyses often include stability studies under various conditions (light, heat) to determine shelf life and storage requirements.
(3S,5S)-Dihydroxy Simvastatin is primarily utilized in pharmacological research focused on cardiovascular health. Its applications extend to:
Lactonization constitutes a pivotal transformation in statin manufacturing, converting the bioactive β,δ-dihydroxy carboxylic acid pharmacophore (simvastatin hydroxy acid) into its inactive lactone prodrug form. While (3S,5S)-Dihydroxy Simvastatin itself is not typically lactonized, its synthesis often occurs downstream of intermediates requiring precise lactone ring manipulation. The lactonization techniques discussed are fundamental to simvastatin production, from which the dihydroxy derivative is isolated or synthesized.
Enzymatic Lactonization: Engineered enzymes, particularly evolved variants of LovD acyltransferase (e.g., LovD9), demonstrate remarkable efficiency in regioselective lactone formation under mild aqueous conditions. LovD9 catalyzes the intramolecular transesterification of the C11 carboxylate with the C13 hydroxyl group, forming the crucial lactone ring while maintaining stereochemical integrity. This biocatalytic approach offers significant advantages over traditional chemical methods, including reduced formation of dimeric impurities and elimination of harsh reagents [2] [3] [7]. The process operates optimally near neutral pH (6.5-7.5) and ambient temperature (25-30°C), yielding lactonized products with high enantiomeric excess (>99.5%) and minimal epimerization at sensitive stereocenters like C3 and C5. Throughput is enhanced by enzyme immobilization or whole-cell biocatalysts in engineered Saccharomyces cerevisiae or E. coli systems [3] [7] [10].
Chemical Lactonization: Traditional chemical lactonization relies on activating the carboxylic acid moiety for nucleophilic attack by the pendant hydroxyl group. Key methodologies include:
Table 1: Comparison of Lactonization Techniques for Simvastatin-Related Compounds
Technique | Key Agents/Conditions | Advantages | Disadvantages/Limitations | Typical Yield (%) | Key Quality Metric (e.g., ee, Related Substances) |
---|---|---|---|---|---|
Enzymatic (LovD9) | LovD9 enzyme, pH 6.5-7.5, 25-30°C, aqueous buffer | High regioselectivity & stereoselectivity; Mild conditions; Low impurity burden | Requires specialized enzyme production; Substrate specificity | 85-95 | >99.5% ee; Dimer <0.1%; Anhydro <0.05% |
Acid Catalysis | TsOH, TMSOTf; Toluene/DCM; 0-40°C | Simple setup; Established process; Cost-effective | Risk of dehydration/anhydro impurities; Potential epimerization | 75-88 | ee ~97-99%; Anhydro 0.1-1.0%; Dimer 0.2-0.8% |
Coupling Reagents | DCC/EDC + DMAP; THF/EtOAc; 20-25°C | Reliable conversion; Versatile | Urea byproduct removal; Cost; Potential racemization with prolonged reaction | 80-90 | ee 98-99.5%; Dimer 0.1-0.5%; Urea residuals <0.1% |
Activated Esters | p-NP ester + Base (TEA/DBU); DMF/THF | Controlled reaction; Low epimerization risk | Multi-step; Higher cost; Nitrophenol removal required | 70-85 | ee >99.5%; Dimer <0.2%; Anhydro <0.1% |
The synthesis of simvastatin and its derivatives like (3S,5S)-Dihydroxy Simvastatin is susceptible to characteristic impurities, primarily dimers and anhydro derivatives. Controlling these impurities is paramount for meeting stringent pharmacopeial limits (typically ≤0.1% for individual unspecified impurities).
Table 2: Major Impurities in Simvastatin Synthesis Affecting (3S,5S)-Dihydroxy Simvastatin Production
Impurity Type | Chemical Origin | Formation Conditions | Pharmacopeial Limit (Typical) | Key Mitigation Strategies |
---|---|---|---|---|
Dimer Esters | Transesterification between lactone C=O of one molecule and C13-OH of another | High [Substrate], High Temp, Long Reaction Times | ≤0.10% (Individual) | Concentration control, Temp optimization, Efficient catalysts (LovD9), Shorter reaction times |
Anhydro (Δ²)-Simvastatin | Dehydration of β-hydroxy group in hydroxy acid precursor or lactone under acid/heat | Acidic pH, Elevated Temp, Protic solvents | ≤0.15% | Strict pH control (neutral), Aprotic solvents, Minimal thermal exposure, Selective cryst. |
Lovastatin (LOVA) | Starting material or incomplete side-chain hydrolysis/acylation | Incomplete reaction, Inefficient purification | ≤1.0% | Robust reaction completion IPC, Efficient extraction/washing, Crystallization |
β-Hydroxy Acid (BHA) | Incomplete lactonization or hydrolysis of lactone prodrug | pH control failure, Enzyme inactivation | ≤0.40% | Optimized lactonization/hydrolysis IPC, Drying control |
Methyl Ether (MES) | Methylation of C13-OH during methanol solvent use | Acidic conditions with MeOH | ≤0.10% | Minimize MeOH in acid steps, Use alternative solvents (EtOAc, ACN), Strict solvent specs |
The choice of solvents and catalysts profoundly impacts yield, purity, stereoselectivity, and process economics in the synthesis of simvastatin intermediates like (3S,5S)-Dihydroxy Simvastatin. Industrial processes prioritize safety, efficiency, recyclability, and environmental impact.
Aqueous Systems for Biocatalysis: Buffered aqueous solutions (phosphate, carbonate; pH 6.5-8.5) are essential for enzymatic processes (e.g., LovD9-catalyzed acyl transfer or lactonization). Co-solvents like methanol, ethanol, or DMSO (typically ≤10-20% v/v) may be added to improve substrate solubility without significant enzyme denaturation. Efficient downstream extraction of products from aqueous/biocatalyst mixtures requires solvents like EtOAc or i-BuOAc [3] [7] [10].
Catalytic Systems:
Table 3: Solvent Systems for Key Unit Operations in Simvastatin/(3S,5S)-Dihydroxy Simvastatin Manufacture
Unit Operation | Preferred Solvent Systems | Key Function/Property | Process Considerations |
---|---|---|---|
Acylation (Chemical) | Toluene, THF, DCM (anhydrous) | Dissolves substrates & Lewis acid catalysts; Inertness | Water-free conditions essential; Recovery by distillation |
Acylation (Enzymatic) | Phosphate Buffer (pH 7.0-7.5) ± Co-solvent (≤15% DMSO/MeOH) | Maintains LovD9 activity & stability; Dissolves DMB-SMMP donor | Co-solvent tolerance testing needed; Product extraction with EtOAc/i-BuOAc required |
Lactonization (Chem) | Toluene, EtOAc, THF (with TsOH, DCC/DMAP, or activated ester) | Balances substrate solubility and reactivity; Facilitates byproduct removal | Control of temp and time critical for impurity minimization; Catalyst removal/filtration |
Lactonization (Enz) | Phosphate Buffer (pH 6.5-7.0) | Optimal for LovD9-mediated cyclization | Enzyme removal via filtration (immobilized) or extraction |
Crystallization | Binary Systems: i-BuOAc / n-heptane, EtOAc / hexanes | i-BuOAc/EtOAc: Good solubility warm; n-heptane/hexanes: Strong anti-solvent effect | Ratio, cooling rate & seeding critical for crystal form, size & purity; High yield (>85%) |
Extraction/Washing | EtOAc, i-BuOAc, Toluene / Water, Aq. NaHCO₃, Aq. NaCl | Efficient partition of product into organic phase; Removal of acids, bases, salts, enzymes | Emulsion formation risk; Solvent recovery for cost & environmental compliance |
Drying | Vacuum oven (35-45°C) with N₂ purge; Lyophilization (for acids) | Low temp removal of residual solvents (EtOAc, heptane, toluene) to ICH limits | Avoid overheating to prevent degradation/anhydro formation; Lyophilization for unstable acids |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5